
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-mercapto-4-metil-4H-1,2,4-triazol-3-il)-2,6-dimetoxiphenol es un compuesto orgánico complejo con una estructura única que incluye un anillo de triazol, un grupo mercapto y dos grupos metoxi unidos a un anillo de fenol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(5-mercapto-4-metil-4H-1,2,4-triazol-3-il)-2,6-dimetoxiphenol generalmente implica la formación del anillo de triazol seguida de la introducción de los grupos mercapto y metoxi. Un método común involucra la ciclización de precursores apropiados bajo condiciones ácidas o básicas para formar el anillo de triazol. Las reacciones posteriores introducen el grupo mercapto y los grupos metoxi a través de sustitución nucleofílica u otras reacciones adecuadas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(5-mercapto-4-metil-4H-1,2,4-triazol-3-il)-2,6-dimetoxiphenol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo mercapto puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El anillo de triazol puede reducirse bajo condiciones específicas.
Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y ácido nítrico.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o haluros en condiciones básicas o ácidas.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo mercapto puede producir disulfuros o ácidos sulfónicos, mientras que la sustitución de los grupos metoxi puede introducir diversos grupos funcionales.
Aplicaciones Científicas De Investigación
4-(5-mercapto-4-metil-4H-1,2,4-triazol-3-il)-2,6-dimetoxiphenol tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(5-mercapto-4-metil-4H-1,2,4-triazol-3-il)-2,6-dimetoxiphenol involucra su interacción con objetivos moleculares específicos. El anillo de triazol y el grupo mercapto pueden formar fuertes interacciones con iones metálicos o proteínas, afectando su función. Los grupos metoxi también pueden influir en la solubilidad y reactividad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(5-mercapto-4-metil-4H-1,2,4-triazol-3-il)fenol
- 4-(5-mercapto-4-metil-4H-1,2,4-triazol-3-il)-2-metoxiphenol
Singularidad
4-(5-mercapto-4-metil-4H-1,2,4-triazol-3-il)-2,6-dimetoxiphenol es único debido a la presencia de dos grupos metoxi, que pueden influir significativamente en sus propiedades químicas y aplicaciones potenciales. La combinación del anillo de triazol, el grupo mercapto y los grupos metoxi proporciona un andamiaje versátil para modificaciones químicas y aplicaciones adicionales.
Propiedades
Fórmula molecular |
C11H13N3O3S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3,5-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H13N3O3S/c1-14-10(12-13-11(14)18)6-4-7(16-2)9(15)8(5-6)17-3/h4-5,15H,1-3H3,(H,13,18) |
Clave InChI |
VMJNBOICGIYJFL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


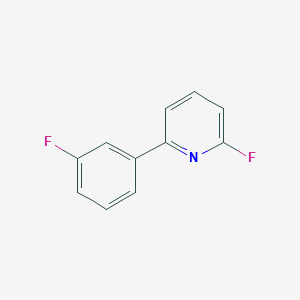
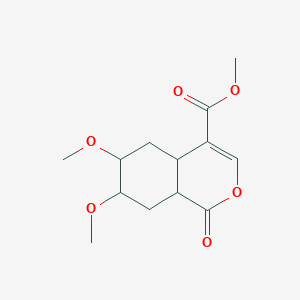
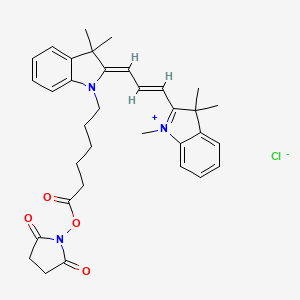
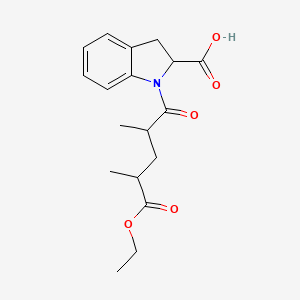


![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)



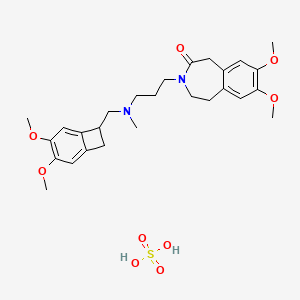

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

